3'-Bromo-4'-chloro-5'-fluorophenacyl chloride 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride
Brand Name: Vulcanchem
CAS No.: 1805576-12-8
VCID: VC2761402
InChI: InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride

CAS No.: 1805576-12-8

VCID: VC2761402

Molecular Formula: C8H4BrCl2FO

Molecular Weight: 285.92 g/mol

* For research use only. Not for human or veterinary use.

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride - 1805576-12-8

Description

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride is a halogenated organic compound belonging to the phenacyl chloride family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure. This unique halogenation pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride typically involves the sequential halogenation of a phenacyl chloride precursor, such as 4-chloroacetophenone. The process includes:

  • Bromination: Using bromine or a brominating agent like pyridine hydrobromide perbromide.

  • Fluorination: Employing a fluorinating agent such as potassium fluoride or cesium fluoride under appropriate conditions.

Industrial production may utilize similar methods but on a larger scale, often employing continuous flow reactors to enhance yield and purity.

Chemical Reactions and Applications

3'-Bromo-4'-chloro-5'-fluorophenacyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles like amines, thiols, or alkoxides.

  • Oxidation and Reduction: The phenacyl chloride moiety can undergo oxidation to form ketones or reduction to form alcohols.

  • Coupling Reactions: Participation in Suzuki-Miyaura coupling, where halogens are replaced by aryl or alkyl groups.

This compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical synthesis.

Biological and Medical Applications

In biological research, 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride can modify biomolecules through halogenation reactions. It is also used in the study of enzyme inhibition and as a probe in biochemical assays. Derivatives of this compound have potential applications in medicinal chemistry, especially in developing anti-inflammatory and anticancer agents.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in synthesizing complex organic molecules.

Safety and Sustainability Considerations

The safety and sustainability of chemical compounds like 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride are crucial. Frameworks for Safe and Sustainable by Design (SSbD) chemicals emphasize the importance of safety, environmental impact, and resource efficiency in chemical production and use . The compound's potential environmental impact and toxicity should be assessed thoroughly to ensure its safe handling and disposal.

CAS No. 1805576-12-8
Product Name 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride
Molecular Formula C8H4BrCl2FO
Molecular Weight 285.92 g/mol
IUPAC Name 1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone
Standard InChI InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2H,3H2
Standard InChIKey MFTRVUHPQJUIJP-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl
Canonical SMILES C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl
PubChem Compound 121591474
Last Modified Aug 16 2023

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